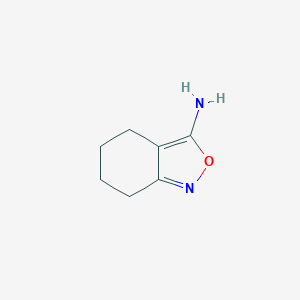

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGVRAUXLNRYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392550 | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-47-2 | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine: An In-Depth Technical Guide

Abstract This technical guide details the synthesis, purification, and characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (CAS: 13054-47-2), a critical bicyclic isoxazole scaffold used in the development of GABAergic modulators and bioisosteres for drug discovery. The protocol focuses on the regioselective cyclization of 2-oxocyclohexanecarbonitrile with hydroxylamine, emphasizing mechanistic control to ensure the formation of the 3-amino isomer over potential 5-amino byproducts.

Introduction & Strategic Significance

The 4,5,6,7-tetrahydro-2,1-benzisoxazole core (often referred to in literature as 4,5,6,7-tetrahydrobenzo[c]isoxazole or a tetrahydroanthranil derivative) represents a conformationally restricted amino-isoxazole pharmacophore. Unlike its fully aromatic benzisoxazole counterparts, the tetrahydro- derivative possesses a partially saturated ring, altering its lipophilicity and metabolic profile, making it a valuable scaffold for central nervous system (CNS) targets.

Key Applications:

-

GABA Analogues: Structural similarity to THIP (Gaboxadol) and muscimol.[1]

-

Bioisosterism: The 3-amino-isoxazole moiety serves as a bioisostere for carboxylic acids and amides in enzyme inhibitors.[1]

-

Kinase Inhibition: Used as a core scaffold in ATP-competitive inhibitors.[1]

Retrosynthetic Analysis

The construction of the fused isoxazole ring system relies on the condensation of a binucleophile (hydroxylamine) with a 1,3-electrophilic center. The most efficient disconnection reveals 2-oxocyclohexanecarbonitrile as the optimal precursor.[1]

-

Bond Disconnection: The N-O bond and the C-N/C-O bonds of the isoxazole ring.[1]

-

Precursor: 2-Oxocyclohexanecarbonitrile (a

-ketonitrile).[1] -

Reagent: Hydroxylamine hydrochloride (

).[1] -

Regioselectivity Challenge: Reaction of

-ketonitriles with hydroxylamine can yield either 3-aminoisoxazoles (kinetic/thermodynamic product depending on pH) or 5-aminoisoxazoles.[1] Under controlled basic conditions, the 3-amino-4,5,6,7-tetrahydro-2,1-benzisoxazole is the favored product.

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2-Oxocyclohexanecarbonitrile | 4513-77-3 | 123.15 | 1.0 | Substrate |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 1.2 | Binucleophile |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.25 | Base (Neutralization) |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |

| Water (Distilled) | 7732-18-5 | - | Solvent | Co-solvent |

Step-by-Step Synthesis

Objective: Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine via cyclocondensation.

-

Preparation of Hydroxylamine Base (In-situ):

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.2 eq) in a minimum amount of water (approx. 2 mL/g).

-

Separately, dissolve NaOH (1.25 eq) in water (approx. 2 mL/g) and cool to 0–5°C.[1]

-

Slowly add the NaOH solution to the hydroxylamine solution with stirring.[1] Caution: Exothermic.[1] Ensure the pH is adjusted to ~8–9 (using pH paper) to liberate the free amine without promoting rapid decomposition.[1]

-

-

Addition of Substrate:

-

Add Ethanol (approx. 5-10 mL per gram of substrate) to the neutralized hydroxylamine mixture.[1]

-

Add 2-Oxocyclohexanecarbonitrile (1.0 eq) dropwise or in small portions to the stirring solution at room temperature.

-

-

Reaction:

-

Equip the flask with a reflux condenser.[1]

-

Heat the reaction mixture to reflux (78–80°C) for 3–5 hours . Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1; Stain: Ninhydrin or UV).[1] The starting material (

-ketonitrile) should disappear, and a new polar spot (amine) should appear.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the bulk of the ethanol under reduced pressure (Rotary Evaporator).[1]

-

Dilute the aqueous residue with ice-cold water (20 mL).

-

If the product precipitates as a solid: Filter the solid, wash with cold water, and dry under vacuum.

-

If the product oils out: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).[1] Combine organic layers, dry over anhydrous

, filter, and concentrate to dryness.

-

-

Purification:

Reaction Mechanism

The formation of the 3-amino-isoxazole ring proceeds via an initial attack of hydroxylamine on the ketone carbonyl (more electrophilic than the nitrile) to form an oxime intermediate. The oxime oxygen then attacks the nitrile carbon in a 5-exo-dig cyclization (or 5-endo-dig depending on tautomer), followed by tautomerization to the stable amino-isoxazole.

Figure 2: Mechanistic pathway from

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

| Technique | Expected Signal / Observation |

| Appearance | White to off-white crystalline solid.[1] |

| Melting Point | 138–140°C (Lit.[1] value check required, often high melting due to H-bonding).[1] |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | ~3300–3400 |

| Mass Spectrometry |

Critical Quality Attribute (CQA): The absence of the nitrile stretch in IR (~2200-2250

Safety & Hazard Management

-

Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer.[1] Heating hydroxylamine residues can be explosive.[1] Always quench reaction mixtures and waste with dilute bleach or bisulfite before disposal to destroy unreacted hydroxylamine.[1]

-

2-Oxocyclohexanecarbonitrile: Harmful if swallowed or absorbed through skin.[1] Handle in a fume hood.

-

Exotherm Control: The neutralization of hydroxylamine hydrochloride with NaOH is exothermic; perform with ice cooling.[1]

References

-

Preparation of 3-Aminobenzisoxazoles: Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002).[3] Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777–8779. Link

-

Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (CAS 13054-47-2): PubChem Compound Summary. Link[1]

-

Reaction of

-Ketonitriles with Hydroxylamine: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for isoxazole synthesis mechanics). -

Safety of Hydroxylamine: National Center for Biotechnology Information.[1] PubChem Compound Summary for Hydroxylamine hydrochloride. Link[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine

Introduction

For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The 2,1-benzisoxazole (anthranil) core is a key pharmacophore in a variety of biologically active molecules. This guide provides an in-depth, predictive analysis of the spectroscopic data for 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental data for this specific molecule, this document serves as a robust predictive framework, grounded in established spectroscopic principles and data from analogous structures.

This guide is structured to provide not only the anticipated spectral data but also the underlying scientific rationale for these predictions. Furthermore, it includes detailed, field-proven experimental protocols to empower researchers in their own analytical workflows.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, with its fusion of a saturated carbocycle to the isoxazole ring and the presence of a primary amine, dictates a unique spectroscopic fingerprint. Understanding the interplay of these structural motifs is key to interpreting its spectral data.

Caption: Molecular structure of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, both ¹H and ¹³C NMR will provide critical information regarding its proton and carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are detailed below. The choice of an aprotic polar solvent like DMSO-d₆ is strategic, as it will allow for the observation of the amine protons, which might otherwise undergo rapid exchange in protic solvents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -NH₂ | ~5.0 - 6.0 | Broad singlet | 2H | The amine protons are expected to be deshielded and will likely appear as a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen bonding. |

| H-4, H-7 (CH₂) | ~2.5 - 2.8 | Multiplet | 4H | These methylene protons are adjacent to the fused ring system and are expected to be in a similar chemical environment, likely appearing as a complex multiplet. |

| H-5, H-6 (CH₂) | ~1.7 - 2.0 | Multiplet | 4H | These methylene protons are further from the heteroaromatic ring and are expected to be in a more shielded, alkane-like environment. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=N (C3) | ~155 - 165 | The imine-like carbon of the isoxazole ring is significantly deshielded. |

| C-O (C7a) | ~150 - 160 | The carbon atom attached to the oxygen in the isoxazole ring will also be in the downfield region. |

| C-C=N (C3a) | ~110 - 120 | This quaternary carbon is part of the fused ring system. |

| -CH₂- (C4, C7) | ~25 - 35 | The methylene carbons adjacent to the fused ring system. |

| -CH₂- (C5, C6) | ~20 - 30 | The more shielded methylene carbons in the cyclohexyl moiety. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine are based on the characteristic vibrational frequencies of its constituent bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3400 - 3200 | Medium, two bands | The primary amine will exhibit both symmetric and asymmetric stretching vibrations.[1] |

| C-H Stretch (sp³) | 2950 - 2850 | Strong | Characteristic of the methylene groups in the tetrahydro part of the molecule. |

| C=N Stretch | 1650 - 1580 | Medium to Strong | The C=N bond within the isoxazole ring. |

| N-H Bend | 1640 - 1560 | Medium | The scissoring vibration of the primary amine. |

| C-O Stretch | 1250 - 1050 | Strong | The C-O single bond within the isoxazole ring. |

| C-N Stretch | 1350 - 1250 | Medium | The C-N bond of the amine group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

Predicted Mass Spectrum (ESI+)

-

Molecular Ion ([M+H]⁺): The expected exact mass of C₇H₁₀N₂O is 138.0793. Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 139.0871. Following the nitrogen rule, the odd nominal molecular weight (138) is consistent with the presence of two nitrogen atoms.

-

Key Fragmentation Pathways: Fragmentation in heterocyclic amines is often initiated by cleavage alpha to the heteroatoms or the amine group.[2] For isoxazole derivatives, cleavage of the weak N-O bond is a common fragmentation pathway.[3]

Caption: Predicted major fragmentation pathways for 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and spectroscopic analysis of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine.

Proposed Synthesis

A plausible synthetic route can be adapted from known procedures for the synthesis of 3-aminoisoxazoles.[4][5]

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Synthesis of N-hydroxy-2-chlorocyclohex-1-enecarboximidamide:

-

To a solution of 2-chlorocyclohex-1-enecarbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate.

-

-

Cyclization to 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine:

-

Dissolve the crude intermediate in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, for instance, sodium ethoxide or potassium carbonate, to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture, neutralize with a dilute acid, and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography on silica gel.

-

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[6][7]

-

Transfer the solution to a 5 mm NMR tube.[7]

-

Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.

-

Place the NMR tube in the spectrometer for analysis.

IR Spectroscopy Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry Sample Preparation (ESI)

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI-MS, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.[8]

-

The sample is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.[9]

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic profile for 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, a molecule of interest in contemporary drug discovery. By integrating foundational spectroscopic principles with data from analogous structures, this document offers researchers a valuable resource for the identification and characterization of this and related compounds. The detailed experimental protocols further serve as a practical starting point for synthesis and analysis, fostering efficiency and accuracy in the laboratory. As with any predictive guide, experimental verification remains the ultimate standard for structural confirmation.

References

- BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

- Murphy, K. (2016). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 1-19.

- Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less.

- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole.

- JoVE. (2023). Video: Mass Spectrometry of Amines.

- Organomation. (n.d.).

- BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

- Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207.

- Chan, E. C. Y., Wee, P. Y., & Ho, P. C. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Annals of the Academy of Medicine, Singapore, 32(5), 658-664.

- PubMed. (n.d.).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Journal of the American Chemical Society. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.

- INFRARED SPECTROSCOPY (IR). (n.d.).

- Google Patents. (1966). US3242189A - Processes for preparing 3-amino-isoxazoles.

- Iowa State University. (n.d.).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table.

- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].

- Creative Proteomics. (n.d.).

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF.

- Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.

- Hornak, J. P. (n.d.).

- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- ACS Publications. (n.d.).

- Wikipedia. (n.d.).

- ChemSynthesis. (n.d.). 3-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- ESI. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Western University. (n.d.).

- YouTube. (2023).

- Wikipedia. (n.d.).

- PMC. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

- FTIR Spectroscopic Analysis of Pyrimidine Deriv

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- PMC. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical)

- ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).

- Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table.

- Google Patents. (1969). US3468900A - Process for preparing isoxazole compounds.

- ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-2,1-benzisoxazole.

- ResearchGate. (n.d.). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. jove.com [jove.com]

- 3. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 [sci-hub.box]

- 4. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 5. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

Technical Guide: Biological Activity & Therapeutic Potential of Benzisoxazole Derivatives

The following technical guide provides an in-depth analysis of benzisoxazole derivatives, structured for researchers and drug development professionals.

Executive Summary

The 1,2-benzisoxazole scaffold (benzo[d]isoxazole) represents a privileged structure in medicinal chemistry, distinguished by its bicyclic aromatic system containing a benzene ring fused to an isoxazole ring.[1] Its physicochemical properties—specifically its lipophilicity and capacity for hydrogen bonding—make it an ideal bioisostere for indole and benzothiophene moieties.

This guide analyzes the pharmacological versatility of benzisoxazoles, moving beyond their established role in atypical antipsychotics (e.g., Risperidone) to explore emerging applications in oncology (MTA1 inhibition), neurodegeneration (dual AChE/5-HT4 ligands), and antimicrobial therapeutics.

Chemical Foundation & Physicochemical Profile

The Scaffold

The core structure consists of a benzene ring fused to an isoxazole ring at the [4,5] positions.[2] The numbering typically starts from the oxygen atom (position 1), nitrogen (position 2), and the bridgehead carbons.

Key Physicochemical Attributes:

-

Aromaticity: The bicyclic system is aromatic, providing metabolic stability.

-

Basicity: The nitrogen at position 2 is weakly basic, allowing for protonation at physiological pH, which is critical for receptor binding affinity (e.g., D2 dopamine receptors).

-

Lipophilicity: The scaffold contributes to logP values favorable for blood-brain barrier (BBB) penetration, essential for CNS-active agents.

Structure-Activity Relationship (SAR) Map

The biological activity of benzisoxazoles is tightly regulated by substitutions at specific positions.

Figure 1: SAR landscape of the benzisoxazole scaffold highlighting critical substitution sites for pharmacological tuning.

Pharmacological Landscape

CNS Therapeutics: Atypical Antipsychotics

The most commercially successful application of benzisoxazoles lies in the treatment of schizophrenia.[3]

-

Mechanism: Dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[3][4][5]

-

Key Drug: Risperidone .[1][4][5][6] The benzisoxazole ring acts as a bioisostere for the tetralin ring found in other psychotropics, providing high affinity for 5-HT2A receptors (Ki ~ 0.4 nM).

-

Causality: The 5-HT2A antagonism increases dopamine release in the prefrontal cortex (alleviating negative symptoms), while D2 antagonism in the mesolimbic pathway reduces positive symptoms.

Neurodegeneration: Alzheimer’s Disease (AD)

Recent research has pivoted toward Multi-Target Directed Ligands (MTDLs) .[7]

-

Target: Dual inhibition of Acetylcholinesterase (AChE) and modulation of 5-HT4 receptors.[8]

-

Lead Compounds: Derivatives like Compound 32a (N-benzylpiperidine benzisoxazoles) have shown nanomolar inhibition of AChE (IC50 = 3 nM) and high selectivity over butyrylcholinesterase (BuChE).

-

Logic: The benzisoxazole moiety interacts with the Peripheral Anionic Site (PAS) of AChE via

stacking (specifically with Trp286), preventing amyloid-

Oncology: Metastasis and Angiogenesis

Benzisoxazole derivatives are emerging as potent anticancer agents, particularly against Triple-Negative Breast Cancer (TNBC).[9]

-

Target: MTA1 (Metastasis Associated Protein 1) and Tubulin polymerization.

-

Mechanism: Inhibition of MTA1 signaling pathways leads to downregulation of VEGF (Vascular Endothelial Growth Factor), thereby suppressing angiogenesis.

-

Data: Compound 7e demonstrated an IC50 of ~50 µM in MDA-MB-231 cells, inducing apoptosis and inhibiting cell migration.

Experimental Protocols

Synthesis of 3-Methyl-1,2-Benzisoxazole

This protocol describes the cyclization of 2-hydroxyacetophenone oxime, a fundamental route to the benzisoxazole core.

Reagents:

-

2-Hydroxyacetophenone oxime (10 mmol)

-

Acetic anhydride (12 mmol)

-

Sodium Acetate (anhydrous)

-

DMF (Dimethylformamide)

Workflow:

-

Preparation: Dissolve 10 mmol of 2-hydroxyacetophenone oxime in 15 mL of DMF.

-

Acetylation: Add 12 mmol of acetic anhydride and 12 mmol of sodium acetate.

-

Cyclization: Reflux the mixture at 120°C for 4-6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 8:2).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: The product will precipitate as a solid. Filter under vacuum.

-

Purification: Recrystallize from ethanol to yield pure 3-methyl-1,2-benzisoxazole.

Self-Validation Check:

-

Success Indicator: Appearance of a characteristic UV absorption peak at ~250-260 nm.

-

Purity Check: Melting point determination (expected range: ~35-38°C for the parent liquid, higher for derivatives).

Figure 2: Step-by-step synthesis workflow for the benzisoxazole core.

Biological Evaluation: MTT Cytotoxicity Assay

To validate anticancer potential, the following protocol is standard for benzisoxazole derivatives.

Materials:

-

Cell Lines: MCF-7 or MDA-MB-231.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

-

Seeding: Plate

cells/well in 96-well plates. Incubate for 24h at 37°C. -

Treatment: Add benzisoxazole derivatives at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

-

Incubation: Incubate for 48h.

-

Staining: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation:

.

Quantitative Data Summary

The following table summarizes key biological activities reported for various benzisoxazole derivatives.

| Derivative Class | Target / Mechanism | Activity Metric | Key Reference |

| Risperidone | D2 / 5-HT2A Antagonist | Ki (5-HT2A) = 0.4 nM | [1] |

| Compound 32a | AChE Inhibitor (Alzheimer's) | IC50 = 3 nM | [2] |

| Compound 7e | Anti-angiogenesis (MTA1) | IC50 = 50.36 µM (MDA-MB-231) | [3] |

| Benzisoxazole-Triazole | Antimicrobial (S. aureus) | MIC = 12.5 µg/mL | [4] |

Future Outlook

The future of benzisoxazole pharmacology lies in molecular hybridization .

-

Chimeras: Linking benzisoxazole with tacrine or donepezil moieties to enhance potency against neurodegenerative targets.

-

PROTACs: Utilizing the benzisoxazole scaffold as the protein-binding ligand in Proteolysis Targeting Chimeras to degrade specific oncogenic proteins like Hsp90.

References

-

Risperidone: A Novel Antipsychotic with Potent 5-HT2 and D2 Antagonism. PubMed. Available at: [Link]

-

Rational Design of Novel Benzisoxazole Derivatives with Acetylcholinesterase Inhibitory Activity. Scientific Reports. Available at: [Link]

-

Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives. PubMed. Available at: [Link]

-

Synthesis, Computational Studies and Evaluation of Benzisoxazole Tethered 1,2,4-Triazoles as Anticancer and Antimicrobial Agents. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. droracle.ai [droracle.ai]

- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 6. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Restoring Tonic Inhibition: A Technical Guide to Gaboxadol (THIP) Pharmacology and Therapeutic Application

Molecular Profile & Mechanism of Action

Compound Identity: 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine Common Names: Gaboxadol, THIP Chemical Class: Conformationally restricted analogue of Muscimol (a psychoactive alkaloid from Amanita muscaria).[1]

Structural Rigidity and Selectivity

Unlike the flexible GABA molecule, Gaboxadol possesses a rigid bicyclic isoxazole structure. This structural constraint prevents it from adopting the conformations necessary to effectively activate standard synaptic GABA-A receptors (

Instead, Gaboxadol exhibits high selectivity and "super-agonist" activity at extrasynaptic GABA-A receptors , specifically those containing the

The Core Mechanism: Phasic vs. Tonic Inhibition

To understand the therapeutic value of Gaboxadol, one must distinguish between the two modes of GABAergic signaling:

-

Phasic Inhibition (Synaptic): Mediated by

-subunit receptors.[1] Rapid, transient inhibitory post-synaptic currents (IPSCs) in response to high concentrations of synaptic GABA. Modulated by Benzodiazepines.[1][2][3][4] -

Tonic Inhibition (Extrasynaptic): Mediated by

-subunit receptors.[1][5][6] These receptors have a high affinity for GABA and do not desensitize.[1] They detect low, ambient levels of GABA in the extracellular space, generating a persistent "leak" conductance that sets the neuronal membrane potential and rheobase (firing threshold).

Gaboxadol is a selective amplifier of Tonic Inhibition. It bypasses the synaptic machinery to hyperpolarize neurons directly via extrasynaptic sites, making it mechanistically distinct from benzodiazepines or Z-drugs.

Figure 1: Mechanistic differentiation between Phasic (Synaptic) and Tonic (Extrasynaptic) GABAergic signaling.[7] Gaboxadol selectively targets the extrasynaptic pathway.

Therapeutic Targets: Neurodevelopment & Pathophysiology

While originally investigated for insomnia (due to its ability to enhance Slow Wave Sleep), the current high-value targets for Gaboxadol are neurodevelopmental disorders characterized by a downregulation of tonic inhibition .

Angelman Syndrome (AS)[8]

-

Pathology: Loss of function of the UBE3A gene. This leads to the accumulation of GAT1 (GABA Transporter 1), resulting in excessive GABA reuptake and depleted ambient GABA levels.

-

Gaboxadol Rationale: Because Gaboxadol is not a substrate for GAT1 and acts directly on the postsynaptic

-receptor, it bypasses the transporter defect to restore tonic inhibition. -

Clinical Context: Investigated as OV101 (Ovid Therapeutics).[1] While the Phase 3 NEPTUNE trial missed its primary endpoint (CGI-I-AS), the mechanistic rationale remains a cornerstone for research into "tonic support" therapies.

Fragile X Syndrome (FXS)[5][6]

-

Pathology: Silencing of the FMR1 gene. This results in decreased expression of the GABA-A receptor

-subunit and reduced synthesis of neurosteroids that naturally modulate these receptors.[1] -

Gaboxadol Rationale: Exogenous activation of the remaining

-receptors can compensate for the deficit, potentially normalizing the hyperexcitability and sensory hypersensitivity observed in FXS models.

Comparative Efficacy Profile

The following table summarizes the differential activity of Gaboxadol across receptor subtypes, highlighting why it avoids the sedation profile of benzodiazepines at therapeutic doses.

| Parameter | Synaptic Receptor ( | Extrasynaptic Receptor ( |

| Primary Ligand | GABA, Benzodiazepines | GABA, Neurosteroids, Gaboxadol |

| Gaboxadol Efficacy | Partial Agonist / Low Efficacy | Super-Agonist (Higher efficacy than GABA) |

| Gaboxadol Affinity (Ki) | Low (µM range) | High (nM range) |

| Physiological Effect | Sedation, Anxiolysis | Gain Control, Sleep Architecture (SWS) |

| Desensitization | Rapid | Non-desensitizing |

Experimental Protocols for Validation

To validate Gaboxadol's activity in a research setting, one must prove engagement with the tonic current, not just general GABAergic inhibition.

Protocol A: Ex Vivo Whole-Cell Patch Clamp (Tonic Current Measurement)

Objective: Quantify the shift in holding current induced by Gaboxadol in hippocampal or thalamic slices.

Reagents:

-

Internal Solution: CsCl-based (to block K+ channels and set E_Cl to ~0mV).

-

aCSF: Standard, bubbled with 95% O2 / 5% CO2.[1]

-

Blockers: Kynurenic acid (2 mM) to block glutamate; Tetrodotoxin (TTX, 1 µM) to block action potentials.

Workflow:

-

Slice Preparation: Prepare 300 µm coronal slices (e.g., mouse thalamus). Incubate for 1 hour.

-

Patching: Obtain whole-cell configuration. Voltage clamp at -70 mV.

-

Baseline: Record stable baseline for 5 minutes. Measure RMS noise (tonic channel openings increase noise).

-

Agonist Application: Perfuse Gaboxadol (1 µM) .

-

Observation: Watch for an inward current shift (if E_Cl is 0mV and hold is -70mV) or outward shift (if E_Cl is negative).[1]

-

-

Antagonist Confirmation: Apply Gabazine (SR-95531, >100 µM) or Bicuculline .[1]

-

Validation: The current should shift in the opposite direction, blocking both the Gaboxadol-induced current and the endogenous tonic current.

-

Data Analysis:

Calculate

Figure 2: Experimental workflow for isolating tonic GABA currents using Gaboxadol.

Protocol B: Behavioral Assessment (Audiogenic Seizures)

Context: Fragile X mice (Fmr1 KO) are susceptible to seizures induced by high-frequency sound, a phenotype of low tonic inhibition.

-

Subject: Fmr1 KO mice (P21-P30 age range).

-

Dosing: Administer Gaboxadol (IP, 2-10 mg/kg) or Vehicle 30 minutes prior to testing.[1]

-

Stimulus: Place mouse in a sound-attenuated chamber. Expose to 120 dB alarm (mixed frequency) for 2 minutes.

-

Scoring:

-

Success Criteria: Significant reduction in seizure severity score in Gaboxadol group vs. Vehicle.

References

-

Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human

GABA-A receptors.[1] British Journal of Pharmacology.[1] Link -

Egawa, K., et al. (2012). Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome. Science Translational Medicine. Link

-

Ovid Therapeutics. (2020).[1] Update on Phase 3 NEPTUNE Trial of OV101 in Angelman Syndrome. Link

-

Olmos-Serrano, J. L., et al. (2010). Defective GABAergic transmission and pharmacological rescue of neuronal hyperexcitability in the amygdala in a mouse model of Fragile X syndrome. Journal of Neuroscience. Link

-

Belelli, D., et al. (2005). The interaction of the sedative-hypnotic drug gaboxadol with recombinant

and

Sources

- 1. 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol | C8H11NO2 | CID 23006254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gaboxadol - Wikipedia [en.wikipedia.org]

- 3. Comparing the discriminative stimulus effects of modulators of GABAA receptors containing α4-δ subunits with those of gaboxadol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. cogstate.com [cogstate.com]

- 6. Gaboxadol in Fragile X Syndrome: A 12-Week Randomized, Double-Blind, Parallel-Group, Phase 2a Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine in drug discovery

Application Note: 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Executive Summary & Technical Profile

The molecule 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine represents a specialized, rigidified bicyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping . Unlike its more common isomer (4,5,6,7-tetrahydro-1,2-benzisoxazol-3-amine, a known GABAergic pharmacophore), the 2,1-benzisoxazole (often referred to as a tetrahydro-anthranil derivative) offers a distinct vector presentation for the exocyclic amine.

This application note details the utility of this scaffold as a bioisostere for unstable heteroaromatics or flexible anilines, providing protocols for its chemical derivatization and biological profiling.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Weight | ~138.17 Da | Ideal for Fragment Libraries (Rule of 3 compliant) |

| cLogP | ~0.8 - 1.2 | High ligand efficiency (LE) potential; favorable CNS penetration |

| TPSA | ~52 Ų | Good oral bioavailability range |

| H-Bond Donors/Acceptors | 2 / 3 | Balanced interaction profile for kinase hinge binding |

| Rotatable Bonds | 0 | Rigid scaffold minimizes entropic penalty upon binding |

Strategic Applications in Drug Design

Scaffold Hopping & Bioisosterism

The 4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine serves as a critical replacement strategy in Lead Optimization:

-

Aniline Bioisostere: It mimics the electronic properties of electron-deficient anilines but with increased saturation (Fsp3 character), which often improves solubility and metabolic stability compared to flat aromatic systems.

-

Kinase Hinge Binding: The 3-amino-isoxazole motif is a privileged structure for interacting with the ATP-binding hinge region of kinases (donor-acceptor motif). The fused cyclohexane ring provides hydrophobic bulk that can target the gatekeeper region or solvent-exposed areas without the planarity issues of fully aromatic benzisoxazoles.

Metabolic Stability Considerations

-

Expert Insight: A critical liability of the isoxazole ring is the potential for reductive cleavage of the N-O bond by cytosolic reductases or CYP450 enzymes. However, the tetrahydro fusion often sterically protects the heterocycle compared to the fully aromatic 2,1-benzisoxazole (anthranil), potentially extending half-life (

).

Experimental Protocols

Protocol A: Chemoselective Derivatization (Amide Coupling)

Rationale: The exocyclic amine at position 3 is less nucleophilic than a standard alkyl amine due to electron withdrawal by the isoxazole ring. Standard EDCI couplings often fail. This protocol uses high-activity coupling reagents to ensure conversion.

Reagents:

-

Scaffold: 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (1.0 equiv)

-

Carboxylic Acid Partner (R-COOH) (1.2 equiv)

-

Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or anhydrous DMF/DCM (1:1)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Coupling: Add HATU (1.5 equiv) and stir for 10 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add the 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (1.0 equiv) in one portion.

-

Reaction: Stir at 50°C for 4–12 hours. (Note: Heating is often required due to the lower nucleophilicity of the heteroaryl amine).

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Protocol B: Metabolic Stability Profiling (Microsomal Stability)

Rationale: To validate the integrity of the N-O bond early in the design cycle.

Materials:

-

Liver Microsomes (Human/Rat, 20 mg/mL)

-

NADPH Regenerating System

-

Test Compound (1 µM final concentration)

-

Positive Control: Verapamil (High clearance) / Warfarin (Low clearance)

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time to determine

and Intrinsic Clearance (

Visualizing the Drug Discovery Workflow

The following diagram illustrates the decision matrix when using this scaffold to optimize a hit compound, specifically highlighting the "Scaffold Hop" from a flat aromatic system to the tetrahydro-benzisoxazole.

Caption: Decision tree for integrating 4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine into Lead Optimization cycles.

Critical Scientific Distinction (The "Isomer Trap")

Researchers must strictly distinguish between the 2,1-isomer (Anthranil lineage) and the 1,2-isomer .

| Feature | 2,1-Benzisoxazole (Target of this Note) | 1,2-Benzisoxazole (Common Isomer) |

| Structure | N-O bond (Anthranil core) | O-N bond |

| Primary Use | Kinase/GPCR Scaffold, FBDD | GABA-A Agonist/Modulator (THPO/THIP analogs) |

| Chemical Reactivity | Susceptible to Ring Opening (reductive) | Generally more stable ring system |

| Key Reference | Synth.[2][3] Commun. 2006 (Synthesis) | Krogsgaard-Larsen et al. (GABA Pharmacology) |

Warning: Commercial catalogs often confuse these isomers. Always verify the structure via 1H-NMR (distinct shift of the bridgehead protons) before synthesis.

References

-

ChEMBL Database. Compound Report: 4,5,6,7-tetrahydro-2,1-benzisoxazole derivatives.[4] European Bioinformatics Institute. [Link][3]

-

PubChem. 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole (Analog Reference).[4] National Library of Medicine. [Link][4]

-

Krogsgaard-Larsen, P., et al. GABA agonists and uptake inhibitors: synthesis and structure-activity relationships. (Contextual reference for 1,2 vs 2,1 distinction). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol | C8H11NO2 | CID 23006254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one | C6H8N2O2 | CID 1695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole | C13H13NO | CID 280877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine in Cancer Research

Introduction: Unveiling the Potential of a Novel Benzisoxazole Scaffold

The landscape of cancer research is in a perpetual state of evolution, with a continuous demand for novel chemical entities that can serve as probes for complex biological pathways or as foundational scaffolds for next-generation therapeutics. Within this context, the benzisoxazole core has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including promising anticancer properties.[1][2] This document provides a detailed guide for the investigation of a specific, and likely novel, derivative: 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine .

While direct studies on this particular molecule in oncology are not yet prevalent in published literature, its structural features suggest a strong rationale for its evaluation as a potential anticancer agent. The fusion of a cyclohexene ring with the benzisoxazole core, coupled with a reactive amine group at the 3-position, presents a unique chemical space for exploration. These application notes will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate the therapeutic potential of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, drawing upon established methodologies and the known anticancer activities of related heterocyclic compounds.[3]

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on the known biological activities of various benzisoxazole and related heterocyclic derivatives, we can postulate several potential mechanisms through which 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine might exert anti-tumor effects. Benzisoxazole derivatives have been reported to inhibit key enzymes crucial for cancer cell proliferation and survival.[1] Furthermore, related structures like benzimidazoles can induce oxidative stress and cell death in cancer cells.[3]

A plausible initial hypothesis is that 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine may function as an inhibitor of critical signaling pathways implicated in tumorigenesis, such as those involving protein kinases or by inducing apoptosis. The primary amine at the 3-position could serve as a key pharmacophore, potentially interacting with the active sites of target enzymes or participating in hydrogen bonding within protein pockets.

The following diagram illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a potential target for novel inhibitors like the one under investigation.

Caption: A streamlined workflow for evaluating the anticancer properties of a novel compound.

Conclusion and Future Directions

The protocols and framework outlined in these application notes provide a robust starting point for the comprehensive evaluation of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine in cancer research. While the specific biological activities of this compound remain to be elucidated, its chemical structure, embedded within the promising class of benzisoxazoles, warrants a thorough investigation. The successful execution of these experiments will not only shed light on the anticancer potential of this novel molecule but may also pave the way for the development of new therapeutic strategies against cancer. Subsequent studies could delve into cell cycle analysis, kinase profiling, and ultimately, in vivo efficacy studies in preclinical cancer models.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.

- (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. (n.d.). ResearchGate.

- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central (PMC).

- (PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate.

- Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. (n.d.). ResearchGate.

- A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. (n.d.). Benchchem.

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]Thiazin-4-One Derivatives. (2025, May 9). PubMed Central (PMC). Retrieved January 31, 2026, from

- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central (PMC).

- Benzoxazole as Anticancer Agent: A Review. (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research.

Sources

cell-based assays involving 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine

Application Note: Selective Targeting of Extrasynaptic -GABA-A Receptors with 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (Gaboxadol)[1]

Abstract & Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine, commonly known as Gaboxadol or THIP , is a conformationally restricted analogue of muscimol. Unlike classical benzodiazepines that modulate synaptic

These receptors are responsible for tonic inhibition —a persistent, non-desensitizing shunting current that regulates overall neuronal excitability.[2] Because

This guide details two validated workflows for THIP characterization:

-

Fluorescence Membrane Potential Assays (HTS): For rapid compound screening.

-

Whole-Cell Patch Clamp Electrophysiology: For high-fidelity mechanistic validation.

Mechanism of Action

THIP binds to the orthosteric site at the interface of the

Pathway Visualization

Figure 1: Mechanistic differentiation of THIP. Note the preferential activation of extrasynaptic receptors leading to tonic inhibition.

Protocol A: High-Throughput Membrane Potential Assay (FLIPR)

Objective: Screen for

Scientific Rationale:

Standard GABA assays measure hyperpolarization. However, in HTS formats using voltage-sensitive dyes (e.g., FMP Blue/Red), it is often advantageous to engineer the assay to produce a depolarization signal (fluorescence increase) for better signal-to-noise ratios. This is achieved by loading cells with high intracellular chloride, shifting the chloride reversal potential (

Materials

-

Cell Line: HEK293 stably expressing human

, -

Reagent: FLIPR Membrane Potential Assay Kit (Blue or Red).

-

Compound: THIP (dissolved in water or saline; avoid DMSO if possible, though tolerant up to 1%).

Step-by-Step Workflow

-

Cell Plating:

-

Harvest HEK293-

cells using Accutase (avoid Trypsin to preserve surface receptors). -

Plate at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

-

Incubate 24 hours at 37°C, 5%

.

-

-

Dye Loading (The Critical Step):

-

Remove culture media.

-

Add 100 µL of Membrane Potential Dye loading buffer.

-

Expert Tip: The loading buffer acts as the extracellular solution. To drive

efflux (depolarization), ensure the extracellular buffer has standard physiological -

Incubate for 30–45 minutes at Room Temperature (RT).

-

-

Compound Preparation:

-

Prepare a 10-point dilution series of THIP in HBSS + 20 mM HEPES (pH 7.4).

-

Range: 0.1 nM to 10 µM (Target

is ~10–50 nM).

-

-

Data Acquisition (FLIPR/FlexStation):

-

Baseline: Record fluorescence for 10 seconds.

-

Addition: Inject 25 µL of THIP (5x concentration).

-

Read: Measure fluorescence for 180 seconds.

-

Analysis: Calculate

(Max - Min).

-

Expected Results

Protocol B: Whole-Cell Patch Clamp (Gold Standard)

Objective: Quantify tonic currents and validate super-agonism without the artifacts of fluorescent dyes.

Scientific Rationale:

To isolate

Solutions Table

| Component | Extracellular (ACSF) [mM] | Intracellular (High Cl-) [mM] | Function |

| NaCl | 140 | 10 | Osmolarity/Na+ |

| KCl | 2.5 | -- | -- |

| CsCl | -- | 140 | Block K+ channels; Set high [Cl-]i |

| CaCl2 | 2.0 | 1.0 | Stability |

| MgCl2 | 1.0 | 2.0 | Stability/Mg-ATP |

| HEPES | 10 | 10 | pH Buffer |

| EGTA | -- | 11 | Calcium Chelation |

| Glucose | 10 | -- | Metabolic support |

| pH | 7.4 (NaOH) | 7.2 (CsOH) | -- |

Experimental Workflow

-

Preparation:

-

Pull borosilicate glass pipettes to resistance of 3–5 M

. -

Fill with Intracellular Solution .

-

-

Seal and Break-in:

-

Form a G

seal on an isolated HEK293 cell. -

Apply suction to enter Whole-Cell configuration.

-

Critical Check: Series Resistance (

) must be < 20 M

-

-

Voltage Clamp Protocol:

-

Holding Potential: -60 mV.

-

Perfusion: Continuous gravity-fed perfusion (2 mL/min).

-

-

THIP Application:

-

Apply THIP for 10–20 seconds.

-receptors do not desensitize rapidly, so you will see a "box-like" current trace rather than a sharp peak and decay. -

Washout: 2–3 minutes between applications.

-

-

Validation (The "Self-Validating" Step):

-

At the end of the experiment, apply 100 µM Bicuculline .

-

Result: This should block the THIP-induced current, confirming it is GABA-A mediated.

-

Note: THIP currents are generally insensitive to Benzodiazepines (e.g., Diazepam).

-

Data Summary & Selectivity Profile

The following table highlights why THIP is the preferred tool for

| Receptor Subtype | Location | THIP Potency ( | THIP Efficacy (Relative to GABA) | Physiological Role |

| Extrasynaptic | 10 - 50 nM | Super-Agonist (>100%) | Tonic Inhibition | |

| Extrasynaptic (Cerebellum) | 30 - 60 nM | Full Agonist (~100%) | Tonic Inhibition | |

| Synaptic | > 5,000 nM (5 µM) | Partial Agonist (~30-50%) | Phasic Inhibition |

Troubleshooting & Optimization

Issue: Low Expression of -Subunit

-

Cause: The

-subunit is notoriously difficult to traffic to the membrane and requires specific stoichiometry. -

Solution: During transfection, use a plasmid ratio of 1:1:5 (

:

Issue: High Background Noise in FLIPR

-

Cause: Spontaneous channel opening or dye instability.

-

Solution: Add 100 µM Picrotoxin to the "Blank" wells to define the true floor of the signal.

Experimental Logic Flowchart

Figure 2: Decision matrix and workflow for THIP assays.

References

-

Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human

GABA-A receptors. British Journal of Pharmacology, 136(7), 965–974. -

Meera, P., et al. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA-A receptors. Journal of Neurophysiology, 106(4), 2057–2064.

-

Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology, 6(1), 30-36.

-

Mortensen, M., et al. (2010). Activation of single hetero-oligomeric GABA-A receptors by guided delivery of GABA. The Journal of Physiology, 588(5), 667-675.

receptors).

Sources

- 1. Gaboxadol - Wikipedia [en.wikipedia.org]

- 2. Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vivo Evaluation of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine Derivatives

This guide serves as a technical master protocol for the in vivo evaluation of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (Gaboxadol/THIP) and its structural derivatives. It is designed for application scientists and pharmacologists targeting extrasynaptic GABAergic modulation.

Introduction & Mechanistic Rationale

The core scaffold, 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (commonly known as THIP or Gaboxadol ), represents a distinct class of "super-agonists" targeting the

Therapeutic Relevance:

-

Sleep Disorders: Enhancement of Slow Wave Sleep (SWS) / Delta power.

-

Neurodevelopmental Disorders: Normalization of tonic inhibition deficits in Angelman Syndrome (AS) and Fragile X Syndrome (FXS).

-

Pain: Non-opioid analgesia via spinal GABAergic processing.

Diagram 1: Mechanism of Action (Extrasynaptic Tonic Inhibition)

The following diagram illustrates the differential signaling of THIP compared to classical benzodiazepines.

Caption: THIP selectively activates extrasynaptic delta-subunit receptors, generating persistent tonic inhibition distinct from the phasic currents modulated by benzodiazepines.

Compound Handling & Formulation

THIP is a zwitterionic isoxazole. Its physicochemical properties dictate specific formulation strategies to ensure bioavailability and stability.

Chemical Properties[2][3][4][5][6]

-

Solubility: Highly water-soluble (Free base and HCl salt).

-

Lipophilicity: Low (LogP approx -1.4). Despite this, it crosses the BBB via active transport (likely amino acid transporters) or paracellular leakiness due to its small size, though transport efficiency is lower than lipophilic drugs.

-

Stability: Stable in aqueous solution for 24h at 4°C.

Standard Formulation Protocol

Vehicle: 0.9% Sterile Saline. Concentration: 0.5 – 2.0 mg/mL (for standard mouse dosing volumes of 10 mL/kg).

-

Weighing: Weigh the THIP Hydrochloride salt (adjust MW calculation if using free base).

-

Dissolution: Add 80% of total volume of 0.9% saline. Vortex for 30 seconds.

-

pH Adjustment: Check pH. It should be near neutral (pH 6.0–7.0). If too acidic due to HCl salt, adjust cautiously with dilute NaOH. Critical: Do not exceed pH 7.5 to prevent ring instability in some derivatives.

-

Sterilization: Filter through a 0.22

m PES syringe filter.

Application Note: Pharmacokinetic (PK) Profiling

Because THIP has a short half-life (

Experimental Design (Mouse)

-

Subjects: C57BL/6J mice (Male, 8-10 weeks).

-

Dose: 10 mg/kg (IP or PO).

-

N number: 3 mice per timepoint.

Sampling Schedule

Due to rapid clearance, early timepoints are mandatory.

| Timepoint (min) | Matrix | Purpose |

| 5 | Plasma & Brain | Assess rapid absorption & BBB penetration onset. |

| 15 | Plasma & Brain | Likely |

| 30 | Plasma & Brain | Distribution phase.[2] |

| 60 | Plasma & Brain | Elimination phase onset. |

| 120 | Plasma & Brain | Terminal elimination. |

| 240 | Plasma & Brain | Washout verification. |

Bioanalytical Method (LC-MS/MS)

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to high polarity. A standard C18 column will result in poor retention.

-

Mobile Phase: Acetonitrile/Ammonium Formate buffer (pH 3.5).

-

Transition: Monitor parent ion (M+H)+ to characteristic fragment (e.g., loss of isoxazole ring).

Application Note: Pharmacodynamics – Sleep Architecture (EEG)

The "signature" of THIP derivatives is the enhancement of delta power (0.5–4 Hz) in Non-Rapid Eye Movement (NREM) sleep without the spindle-enhancing effects seen with benzodiazepines.

Surgical Protocol

-

Implantation: Stereotaxic implantation of epidural screw electrodes.

-

Frontal Cortex (Active): AP +1.5 mm, ML +1.5 mm.

-

Parietal Cortex (Reference): AP -2.5 mm, ML +2.0 mm.

-

EMG: Silver wires inserted into nuchal muscles.

-

-

Recovery: Allow 7–10 days post-op recovery.

Dosing & Recording Workflow

-

Baseline: Record 24 hours undisturbed (Light/Dark 12:12).

-

Treatment: Administer THIP (4–6 mg/kg IP) or Vehicle at ZT0 (Light onset, to measure sedation/sleep induction) or ZT12 (Dark onset, to measure sleep maintenance).

-

Analysis: Fast Fourier Transform (FFT) on 4-second epochs.

Data Interpretation Guidelines

-

Positive Control Signal: A >50% increase in delta power density (0.5–4 Hz) within the first 2 hours post-dose.

-

Negative Signal (Toxicity): Suppression of REM sleep for >4 hours suggests dose is too high (non-specific binding).

-

Differentiation: Unlike Zolpidem, THIP should not increase beta activity (15–30 Hz).

Application Note: Behavioral Efficacy (Angelman/Fragile X Models)

For neurodevelopmental indications, sedation is a side effect, while normalization of hyperactivity is the therapeutic goal.

Protocol: Open Field Test (Anxiety & Hyperactivity)

Rationale: Fmr1 KO mice (Fragile X model) and Ube3a deficient mice (Angelman model) exhibit hyperactivity. THIP restores tonic inhibition, reducing this hyperactivity.

-

Acclimatization: Move animals to testing room 1 hour prior.

-

Dosing: Administer THIP (0.5, 1.0, or 2.0 mg/kg IP). Note: These doses are significantly lower than sleep doses to avoid sedation.

-

Wait Time: 30 minutes post-dose (matches

). -

Acquisition: Place mouse in center of open field (40x40 cm). Record for 30 minutes.

-

Metrics:

-

Total Distance Traveled: Efficacy readout (should decrease in KO mice).

-

Center Time: Anxiety readout (should increase).

-

Protocol: Rotarod (Safety/Ataxia)

To define the Therapeutic Index (TI), you must establish the ataxia threshold.

-

Training: Train mice to run on a rotating rod (4–40 rpm accelerating) for 2 days.

-

Testing: Administer THIP (dose escalation: 2, 4, 6, 8, 10 mg/kg).

-

Measurement: Record latency to fall.

-

Cut-off: A >50% reduction in latency compared to baseline indicates motor impairment (ataxia).

Integrated Experimental Workflow

The following diagram summarizes the decision tree for evaluating a new THIP derivative.

Caption: Step-by-step workflow from formulation to in vivo validation. The Brain:Plasma ratio is a critical Go/No-Go gate.

References

-

Winsky-Sommerer, R., et al. (2007). "The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors."[3] European Journal of Neuroscience. Link

-

Vashchinkina, E., et al. (2012). "GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons." Journal of Neuroscience. Link

-

Bird, L. M., et al. (2021). "The STARS Phase 2 Study: A Randomized Controlled Trial of Gaboxadol in Angelman Syndrome."[1] Neurology. Link

-

Meera, P., et al. (2011). "Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors." Journal of Neurophysiology. Link

-

Keary, C.J., et al. (2023). "Gaboxadol in Angelman syndrome: A double-blind, parallel-group, randomized placebo-controlled phase 3 study."[1] European Journal of Paediatric Neurology. Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Formulation of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine for Biological Testing

This Application Note and Protocol guide details the formulation and handling of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine (CAS 13054-47-2).

Editorial Note: While this compound is structurally homologous to the well-known GABA-A agonist Gaboxadol (THIP) , it possesses a carbocyclic cyclohexane ring rather than a piperidine ring. This structural difference significantly alters its physicochemical properties (lipophilicity and basicity) compared to THIP.[] This guide addresses the specific formulation requirements for the carbocyclic analogue.

Introduction & Compound Profile

4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is a bicyclic isoxazole derivative often investigated in medicinal chemistry as a bioisostere of THIP (Gaboxadol) and Muscimol.[] It functions primarily as a scaffold for exploring GABA receptor orthosteric sites or as an intermediate in the synthesis of antipsychotic benzisoxazoles.[]

Unlike Gaboxadol, which is zwitterionic and highly water-soluble, this compound lacks the secondary amine in the saturated ring, rendering it less polar and more lipophilic.[] Successful biological testing requires a formulation strategy that accounts for its weak basicity and moderate lipophilicity.[]

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 13054-47-2 | Distinct from Gaboxadol (CAS 64603-91-4) |

| Formula | C₇H₁₀N₂O | MW: 138.17 g/mol |

| Structure | 3-Aminoisoxazole fused to cyclohexane | |

| Predicted LogP | ~1.27 | Moderately lipophilic; soluble in organic solvents |

| Predicted pKa | ~2.3 (Conjugate Acid) | Very weak base; remains non-ionized at pH 7.4 |

| Appearance | White to off-white crystalline solid | Light sensitive |

Formulation Strategy & Solubility

The primary challenge with this compound is its weak basicity .[] With a pKa of ~2.3, the amine group is not protonated at physiological pH (7.4).[] Consequently, it behaves as a neutral lipophilic molecule in vivo, meaning it will not dissolve freely in saline like a typical hydrochloride salt.[]

Solubility Matrix

-

DMSO: Soluble (>50 mM).[] Preferred for stock solutions.

-

Ethanol: Soluble (>20 mM).[]

-

Water (pH 7.0): Sparingly soluble.[]

-

0.1 M HCl: Soluble (Protonation of the isoxazole amine improves solubility).[]

Protocol A: Preparation of Stock Solutions (In Vitro)

Objective: Create a stable, high-concentration stock for cell culture or electrophysiology.

Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[]

-

Vessel: Amber glass vial (to protect from light).

Procedure

-

Calculate: Determine the mass required for a 100 mM stock solution.

-

Example: To prepare 1 mL of 100 mM stock, weigh 13.82 mg of powder.[]

-

-

Dissolve: Add 1 mL of anhydrous DMSO to the powder.

-

Mix: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization (Optional): If using for sensitive cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[] Do not use aqueous filters (PES/Nylon) for 100% DMSO.[]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Working Solutions (In Vivo)

Objective: Prepare a vehicle-compatible solution for IP (Intraperitoneal) or PO (Oral) administration in rodents. Target Dose Example: 10 mg/kg for a 25g mouse (0.25 mg total dose in 100 µL volume).

Vehicle Selection Logic

-

Saline (0.9% NaCl): Not recommended as the sole solvent due to potential precipitation of the neutral free base.[]

-

Recommended Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline . This co-solvent system ensures the lipophilic neutral form remains in solution.

Step-by-Step Formulation (10 mL Batch @ 2.5 mg/mL)

This concentration allows dosing 10 mg/kg at a standard volume of 4 mL/kg.

-

Weigh: Measure 25 mg of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine.

-

Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex until completely dissolved (clear solution).[]

-

Co-Solvent Addition: Add 4.0 mL of PEG-400 (Polyethylene Glycol 400). Vortex to mix.

-

Aqueous Phase: Slowly add 5.0 mL of sterile Saline (0.9% NaCl) while vortexing.

-

Critical Step: Add saline slowly. Rapid addition can shock the compound out of solution.[]

-

-

Visual Inspection: The solution should be clear. If cloudy, add 1-2 drops of 1N HCl to protonate the amine (forming the soluble salt in situ) or sonicate warm.[]

-

pH Check: Verify pH is between 5.0–7.0. If too acidic due to HCl addition, buffer carefully with dilute NaOH, but ensure no precipitation occurs.[]

Visualized Workflows

Figure 1: Formulation Decision Tree

This diagram illustrates the critical decision points based on the compound's behavior in solution.

Caption: Decision tree for formulating 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine based on experimental end-use.

Figure 2: Putative Mechanism of Action

While specific data for this analogue is limited, its structural homology to THIP suggests interaction with GABA-A receptors.[]

Caption: Hypothesized signaling pathway based on structural similarity to Gaboxadol (THIP).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[][2] Potential CNS depressant due to GABAergic activity.[]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[] Handle powder in a fume hood to avoid inhalation.[]

-

Toxicity: LD50 is not well-established for this specific CAS. Treat with the same precautions as Muscimol or Gaboxadol (potent GABA agonists).[]

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 220297.[] National Center for Biotechnology Information. Link[]

-

Structural Homologue (Gaboxadol) Context: Ebert, B., et al. (2006).[] "Gaboxadol: a new perspective in the treatment of insomnia."[] Journal of Clinical Sleep Medicine. Link

-

Isoxazole Solubility Data: MedChemExpress Solubility Guidelines for THIP (Gaboxadol). Link

-

General Formulation of Lipophilic Amines: Li, P., & Zhao, L. (2007).[] "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. Link[]

Sources

techniques for measuring the binding affinity of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine

An Application Guide for the Biophysical Characterization of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine Binding Affinity

Introduction: Elucidating the Molecular Interactions of a Novel Scaffold

The compound 4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine represents a novel chemical entity with potential therapeutic applications. The initial step in characterizing the mechanism of action for any new small molecule is to identify its biological targets and quantify the affinity with which it binds. This binding affinity, often expressed as the dissociation constant (Kd), is a critical parameter in drug discovery, influencing both the potency and selectivity of a potential therapeutic agent. While specific protein targets for 4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine are still under investigation, related structures have shown activity against enzymes such as D-amino-acid oxidase and transporters like the GABA transporter.[1][2] This suggests that the primary targets are likely to be proteins.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and robust techniques for accurately measuring the binding affinity of 4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine to its putative protein targets. The following sections will delve into the theoretical underpinnings and practical protocols for five widely employed methodologies: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Radioligand Binding Assays. The causality behind experimental choices is emphasized to ensure the generation of high-quality, reproducible data.

I. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions

Surface Plasmon Resonance is a powerful, label-free optical technique for monitoring the binding of a small molecule (the analyte) to a larger biomolecule (the ligand) immobilized on a sensor surface.[3] SPR provides real-time kinetic data, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[3][4] This technique is particularly valuable for characterizing the binding of small molecules to protein targets such as kinases.[5][6][7]

Scientific Principles

SPR occurs when plane-polarized light strikes a thin metal film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, the light excites surface plasmons on the metal film, causing a reduction in the intensity of the reflected light. This angle is sensitive to changes in the refractive index at the sensor surface. When an analyte in solution binds to a ligand immobilized on the sensor chip, the local refractive index changes, resulting in a measurable shift in the SPR angle. This change is directly proportional to the mass of analyte bound to the surface.

Experimental Workflow

Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for SPR Analysis

-

Immobilization of the Protein Target:

-

Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface using a freshly prepared mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Inject the purified protein target (typically 10-100 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the sensor surface via its primary amines.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-